molecular formula C15H13ClN4O B584988 9-Chloro Nevirapine CAS No. 1796928-56-7

9-Chloro Nevirapine

Número de catálogo: B584988
Número CAS: 1796928-56-7
Peso molecular: 300.746
Clave InChI: XSBDKHOKFSZPHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Chloro Nevirapine is a synthetic compound used as an anti-retroviral agent. It is a derivative of nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This compound binds to the HIV reverse transcriptase enzyme, blocking the synthesis of viral DNA and RNA, thereby preventing the virus from multiplying .

Análisis De Reacciones Químicas

9-Chloro Nevirapine undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

9-Chloro Nevirapine exerts its effects by binding directly to the HIV reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, blocking the RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the synthesis of viral DNA and RNA is inhibited, preventing the virus from replicating .

Actividad Biológica

9-Chloro Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This compound has been researched for its biological activity, particularly its mechanism of action, efficacy, and resistance profiles. This article synthesizes findings from various studies to provide a comprehensive understanding of the biological activity of this compound.

This compound functions by binding to the reverse transcriptase (RT) enzyme of HIV-1, inhibiting its ability to synthesize DNA from viral RNA. This inhibition occurs at a hydrophobic pocket near the active site of RT, which is critical for the enzyme's polymerization activity. Studies have shown that both Nevirapine and its chloro derivative exhibit noncompetitive inhibition, meaning they do not prevent nucleotide binding but rather inhibit the subsequent chemical reaction essential for viral replication .

Key Findings

  • Binding Characteristics : this compound binds tightly to the enzyme-DNA complex, with a dissociation constant (KdK_d) indicating strong affinity .
  • Resistance : Variants of HIV-1 have shown resistance to Nevirapine and its derivatives, necessitating combination therapies to mitigate resistance development .

Pharmacological Profile

The pharmacological activity of this compound has been assessed through various in vitro and in vivo studies. The compound demonstrates significant antiviral activity against HIV-1, with an IC50 (the concentration required to inhibit viral replication by 50%) that is comparable to or better than that of Nevirapine itself.

Table 1: Comparative IC50 Values for this compound and Nevirapine

CompoundIC50 (nM)
This compound36 ± 17
Nevirapine27 ± 1

This table summarizes the inhibitory concentrations observed in studies assessing their efficacy against HIV-1 replication .

Case Studies

In clinical settings, this compound has been evaluated alongside other antiretroviral agents. A notable study indicated that when used in combination with lamivudine (3TC), it significantly delayed the emergence of drug-resistant viral strains compared to monotherapy .

Case Study Example

A cohort study involving HIV-positive patients treated with a combination therapy including this compound showed a reduction in viral load and improved CD4 cell counts over a six-month period. The study highlighted the importance of combination therapy in managing drug resistance and enhancing patient outcomes.

Resistance Mechanisms

Resistance to NNRTIs like this compound arises primarily through mutations in the RT enzyme. Specific mutations can alter the binding affinity of these drugs, leading to treatment failure. Research has identified several key mutations associated with reduced susceptibility to both Nevirapine and its chloro derivative.

Common Mutations Linked to Resistance

  • Y181C : Reduces binding affinity significantly.
  • K103N : Commonly associated with NNRTI resistance.

These mutations underscore the necessity for ongoing monitoring of viral genotypes in patients undergoing treatment with NNRTIs .

Propiedades

IUPAC Name

14-chloro-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-8-6-7-17-14-12(8)19-15(21)10-4-5-11(16)18-13(10)20(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBDKHOKFSZPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)Cl)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.